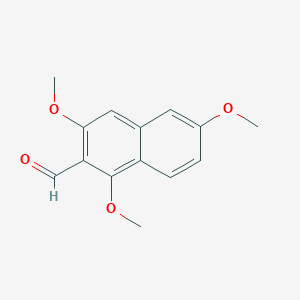
L-Arginine, L-seryl-L-prolyl-L-arginyl-L-lysyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Arginine, L-seryl-L-prolyl-L-arginyl-L-lysyl- is a peptide compound composed of five amino acids: L-arginine, L-serine, L-proline, L-arginine, and L-lysine. Peptides like this one play crucial roles in various biological processes, including cell signaling, immune responses, and protein synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-seryl-L-prolyl-L-arginyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC or EDC) or uronium salts (e.g., HATU).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling reactions.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to obtain high-purity peptides.
化学反応の分析
Types of Reactions
L-Arginine, L-seryl-L-prolyl-L-arginyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like arginine and lysine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine residues can lead to the formation of citrulline.
科学的研究の応用
L-Arginine, L-seryl-L-prolyl-L-arginyl-L-lysyl- has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, such as wound healing and immune modulation.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用機序
The mechanism of action of L-Arginine, L-seryl-L-prolyl-L-arginyl-L-lysyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate various signaling pathways, influencing cellular processes like proliferation, differentiation, and apoptosis. The exact molecular targets and pathways depend on the specific biological context.
類似化合物との比較
Similar Compounds
Lys-Bradykinin: A peptide with similar amino acid composition but different sequence and biological activity.
L-Arginine, L-seryl-L-alanyl-L-prolyl-L-leucyl-: Another peptide with a different sequence but containing some of the same amino acids.
Uniqueness
L-Arginine, L-seryl-L-prolyl-L-arginyl-L-lysyl- is unique due to its specific sequence, which determines its distinct biological functions and interactions. The presence of multiple arginine residues may enhance its ability to interact with negatively charged molecules, such as nucleic acids and phospholipids.
特性
CAS番号 |
872617-43-1 |
|---|---|
分子式 |
C26H50N12O7 |
分子量 |
642.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C26H50N12O7/c27-10-2-1-6-16(21(41)37-18(24(44)45)8-4-12-34-26(31)32)35-20(40)17(7-3-11-33-25(29)30)36-22(42)19-9-5-13-38(19)23(43)15(28)14-39/h15-19,39H,1-14,27-28H2,(H,35,40)(H,36,42)(H,37,41)(H,44,45)(H4,29,30,33)(H4,31,32,34)/t15-,16-,17-,18-,19-/m0/s1 |
InChIキー |
ROPBXVUOHMDPNV-VMXHOPILSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C(CO)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


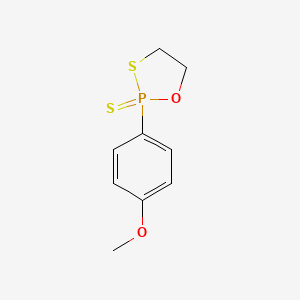
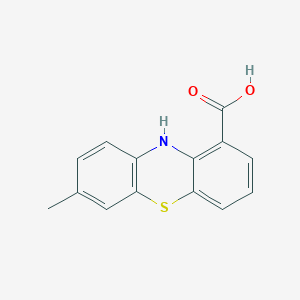

![2-[(Pyrimidin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14185256.png)
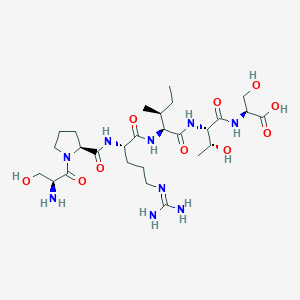

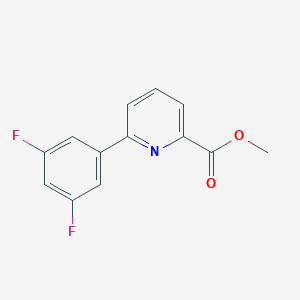
![1-Phenyl-3-{[1-(phenylsulfanyl)naphthalen-2-yl]amino}but-2-en-1-one](/img/structure/B14185278.png)
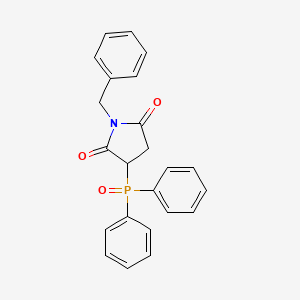

![5-[5-(1-Hydroxynonyl)oxolan-2-YL]pentanoic acid](/img/structure/B14185301.png)
![2-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B14185308.png)
